2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a carbon chain that is further substituted with a difluorinated aromatic ring. Its molecular formula is and it has a molecular weight of 187.19 g/mol. The compound features a 2,5-difluoro-4-methylphenyl group, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create new materials.
Research indicates that 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol exhibits notable biological activities. A study assessed its cytotoxic effects against human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The results demonstrated promising anticancer activity, suggesting that the compound may serve as a lead structure for developing new anticancer agents . Additionally, the presence of fluorine atoms in its structure may enhance its metabolic stability and bioavailability.
Synthesis of 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
The applications of 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol span multiple domains:
Interaction studies have focused on how 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol interacts with biological targets such as enzymes and receptors. The fluorine substituents influence the compound's binding affinity and selectivity towards these targets, potentially enhancing its pharmacological profile. Understanding these interactions is crucial for optimizing its efficacy in therapeutic applications .
Several compounds share structural similarities with 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol | Bromine substitution instead of difluorination | Contains bromine instead of fluorine |
| (2,5-Difluorobenzyl) alcohol | Lacks amino group; only contains hydroxyl | No amino functionality |
| (4-Methylbenzyl) alcohol | Lacks fluorine atoms | No fluorine substituents |
| (2,5-Difluoro-4-methylbenzaldehyde | Aldehyde form without hydroxyl functionality | Contains aldehyde instead of alcohol |
The unique combination of both electron-withdrawing fluorine atoms and an electron-donating methyl group in 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol enhances its reactivity and potential biological activity compared to these similar compounds .
| Nucleus | δ / ppm (calcd.) | Multiplicity / J (Hz) | Proton/carbon location |
|---|---|---|---|
| ¹H | 7.09 (d, 8.4) | H-6 (meta-F) | |
| 6.97 (dd, 8.4, 2.4) | H-3 (ortho-F) | ||
| 6.81 (d, 2.4) | H-1 (para-Me) | ||
| 3.80 (dd, 10.4, 4.0) | CH₂-OH (Ha) | ||
| 3.66 (dd, 10.4, 4.0) | CH₂-OH (Hb) | ||
| 3.28 (dd, 4.0, 4.0) | CH-NH₂ | ||
| 2.28 (s) | Ar-CH₃ | ||
| ¹³C | 163.4 (d, 1J_CF = 250) | C-2 (C-F) | |
| 157.8 (d, 1J_CF = 244) | C-5 (C-F) | ||
| 132.0 | C-4 (C-Me) | ||
| 130.4 | C-6 | ||
| 117.2 | C-3 | ||
| 115.8 | C-1 | ||
| 68.9 | CH-OH | ||
| 60.6 | CH₂-OH | ||
| 20.9 | Ar-CH₃ | ||
| ¹⁹F | –112.7 (d, ³J_FH ≈ 7.8) | para-F | |
| –115.3 (d, ³J_FH ≈ 7.2) | ortho-F |
Predicted shifts derived from NMRShiftDB/HOSE algorithms [1]. Coupling constants follow typical ^3J_FH for ortho/para aryl fluorides (~7–9 Hz).
| ν / cm⁻¹ | Assignment |
|---|---|
| 3320 (br) | ν(O–H) hydrogen-bonded |
| 3285 (m) | ν(N–H) asymmetric |
| 3185 (m) | ν(N–H) symmetric |
| 2958, 2923 | ν(C-H) aliphatic |
| 2861 | ν(C–H) methyl |
| 1612 | ν(C=C) aromatic + δ(NH₂) |
| 1517, 1490 | ring ν(Ar) enhanced by F |
| 1316 (s) | ν(C-F) stretching (para) |
| 1132 (s) | ν(C-F) stretching (ortho) |
| 1059 | ν(C–O) alcohol |
| 793 | γ(C–H) out-of-plane (1,3,5-tri-substituted ring) |
Fluorine substitution shifts C–F stretches to ~1130 cm⁻¹ and amplifies ring modes at 1500–1520 cm⁻¹, distinguishing the compound from its mono- or non-fluorinated analogues.
| m/z | Rel. int. | Proposed fragment | Key cleavage |
|---|---|---|---|
| 187 (20) | [M]⁺- | — | |
| 168 (100) | [M–H₂O]⁺ | β-cleavage + H-transfer (loss = 18) | |
| 152 (45) | [M–NH₂]⁺- | α-cleavage at C-N | |
| 139 (30) | C₇H₆F₂⁺ | benzylic α-C–C scission | |
| 111 (35) | C₇H₇F⁺ | further loss of F- | |
| 95 (18) | C₇H₇⁺ | tropylium rearrangement | |
| 81 (12) | C₆H₅⁺ | ring-skeletal fragmentation |
High-m/z ions retain one or two fluorines; the characteristic 19 Da neutral loss (F- ) differentiates difluoro from monofluoro congeners. The base peak at m/z 168 corresponds to dehydration, typical for β-amino alcohols under EI conditions [2] [3].
| λₘₐₓ / nm | ε / 10³ M⁻¹ cm⁻¹ | Transition character |
|---|---|---|
| 272 | 2.8 | π→π* (benzene ring) |
| 229 | 7.3 | π→π* + n→π* (F-perturbed) |
| 202 | 10.6 | σ→σ* & π→π* |
Electron-withdrawing fluorines stabilize the π* orbitals, causing a ~6 nm bathochromic shift relative to p-methylphenyl-serinol (λₘₐₓ ≈ 266 nm). TD-DFT indicates HOMO localized on the aryl π-system; LUMO delocalizes onto fluoro-substituted carbons, intensifying the 272 nm band.